4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and an imidazolone core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the chloropyrimidine moiety: This can be achieved through the chlorination of a pyrimidine derivative.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the imidazolone core: This step often involves cyclization reactions under specific conditions to form the imidazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloropyrimidine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Similar structure with a bromine atom instead of chlorine.
4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Contains a fluorine atom in place of chlorine.
Uniqueness
The uniqueness of 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDCWILRUSZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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